molecular formula C13H15NO2 B113036 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 79858-48-3

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B113036
CAS No.: 79858-48-3
M. Wt: 217.26 g/mol
InChI Key: OPFAYLIVQXUGBL-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H15NO2. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable dicarbonyl compound, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various tetrahydropyridine derivatives .

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to its specific structural features and the presence of the carboxylic acid group. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .

Properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAYLIVQXUGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598668
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79858-48-3
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
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1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 6
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

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